molecular formula C11H13N B1365413 5-(1-Methylethyl)-1H-indole CAS No. 97820-51-4

5-(1-Methylethyl)-1H-indole

Cat. No. B1365413
CAS RN: 97820-51-4
M. Wt: 159.23 g/mol
InChI Key: LBVLQBYXKBTHJA-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

The trifluoroacetyl indole (D16, 0.25 g, 0.99 mmol) was stirred with potassium carbonate (0.20 g, 1.5 mmol) in methanol (7.5 ml) at 550 C for 1.5 h. Solvent was evaporated and the residue was partitioned between water and dichloromethane. The organic extract was dried and evaporated to give the title compound (0.14 g, 86%). NMR (CDCl3) δ: 1.30 (6H, d, J=7), 3.00 (1H, m, J=7), 6.48 (1H, m), 7.01 (1H, m), 7.09 (1H, d, J=8), 7.20 (1H, d, J=8), 7.49 (1H, s), 7.71 (1H, broad).
Name
trifluoroacetyl indole
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9](C(=O)C(F)(F)F)[CH:8]=[CH:7]2)[CH3:3].C(=O)([O-])[O-].[K+].[K+]>CO>[CH3:3][CH:2]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)[CH3:1] |f:1.2.3|

Inputs

Step One
Name
trifluoroacetyl indole
Quantity
0.25 g
Type
reactant
Smiles
CC(C)C=1C=C2C=CN(C2=CC1)C(C(F)(F)F)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.